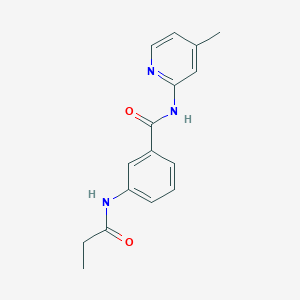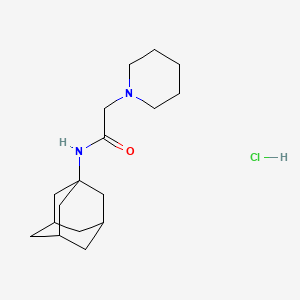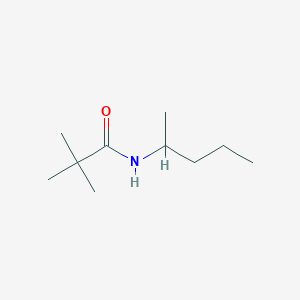
N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide, also known as MPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPBA is a member of the benzamide family and is a small molecule that can easily pass through cell membranes, making it an attractive candidate for drug development.
Mecanismo De Acción
N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide's mechanism of action involves its ability to bind to the active site of PARP, inhibiting its activity. This leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. In the case of inflammation, N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide's ability to inhibit PARP has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide has been shown to induce apoptosis and inhibit tumor growth. In inflammation, N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide has been shown to reduce the production of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach its target site. Additionally, N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide has been shown to have low toxicity in vitro, making it a relatively safe compound for use in lab experiments. However, one limitation of N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide is its instability in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several potential future directions for N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide research. One area of interest is the development of N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide-based PARP inhibitors for cancer treatment. Additionally, N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide's anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is also needed to better understand the pharmacokinetics and pharmacodynamics of N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide in vivo, which could inform its potential use as a therapeutic agent in humans.
Métodos De Síntesis
The synthesis of N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide involves the reaction of 4-methyl-2-pyridinylamine with 3-(propionylamino)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In oncology, N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide has been shown to inhibit the growth of cancer cells by targeting the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide has also been studied for its anti-inflammatory properties, with research suggesting that it can reduce the production of inflammatory cytokines in the body.
Propiedades
IUPAC Name |
N-(4-methylpyridin-2-yl)-3-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-3-15(20)18-13-6-4-5-12(10-13)16(21)19-14-9-11(2)7-8-17-14/h4-10H,3H2,1-2H3,(H,18,20)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPOEKNJMFXVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-isopropyl-2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5397172.png)

![8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5397193.png)
![6-hydroxy-5-nitro-2-[2-(3-phenoxyphenyl)vinyl]-4(3H)-pyrimidinone](/img/structure/B5397200.png)
![5-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5397201.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(6-bromo-2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B5397208.png)

![N-(3-chlorophenyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5397238.png)
![2-[2-(4-methoxyphenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5397243.png)
![1-phenyl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5397247.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5397251.png)

![7-ethyl-1-{[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-3-methyl-6,7-dihydroimidazo[1,5-a]pyrazin-8(5H)-one](/img/structure/B5397264.png)
![1-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-(1-piperidinyl)-2-propanol](/img/structure/B5397271.png)